Vildagliptin Carboxylic Acid Methyl Ester
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Overview
Description
Vildagliptin Carboxylic Acid Methyl Ester, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxylic acid methyl ester, is a derivative of Vildagliptin. Vildagliptin is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Carboxylic Acid Methyl Ester involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Vildagliptin Carboxylic Acid Methyl Ester has several scientific research applications:
Mechanism of Action
Vildagliptin Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating blood glucose levels. By maintaining higher levels of these hormones, the compound enhances insulin secretion and improves glycemic control .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and is used for glycemic control.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile.
Uniqueness
Vildagliptin Carboxylic Acid Methyl Ester is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and metabolic pathways compared to other DPP-4 inhibitors. Its carboxylic acid methyl ester group contributes to its stability and efficacy in inhibiting DPP-4 .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12-,13+,14-,17?,18?/m0/s1 |
InChI Key |
ZWFIQWGKGUOCHX-NSKAOLIHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
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